molecular formula C13H20N2O2 B1397239 Ethyl 3-amino-4-(sec-butylamino)benzoate CAS No. 1220018-93-8

Ethyl 3-amino-4-(sec-butylamino)benzoate

Cat. No.: B1397239
CAS No.: 1220018-93-8
M. Wt: 236.31 g/mol
InChI Key: XHOJTCQZBRUQRO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(sec-butylamino)benzoate (CAS 1220018-93-8) is an aromatic ester derivative with a molecular formula of C₁₃H₁₉N₂O₂ and a molecular weight of 235.30 g/mol. Its structure features a benzoate backbone substituted with an amino group at the 3-position and a sec-butylamino group at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of heterocyclic compounds and bioactive molecules . The sec-butylamino substituent introduces steric bulk and lipophilicity, influencing its reactivity and solubility in organic solvents.

Properties

IUPAC Name

ethyl 3-amino-4-(butan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-9(3)15-12-7-6-10(8-11(12)14)13(16)17-5-2/h6-9,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJTCQZBRUQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-(sec-butylamino)benzoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl 3-amino-4-butylamino benzoate with various substituted metabisulfite adducts of benzaldehyde under focused microwave irradiation. This method yields the desired product in high yields (85-96%) within a short reaction time (2-3.5 minutes) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis is advantageous due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(sec-butylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-amino-4-(sec-butylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(sec-butylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the suppression of cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but its structure suggests it may interact with cellular receptors or enzymes involved in cell growth and division.

Comparison with Similar Compounds

Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9)

  • Molecular Formula : C₁₃H₂₀N₂O₂ (MW: 236.31 g/mol).
  • Structural Difference: The tert-butyl group replaces the sec-butyl substituent, resulting in a more branched and sterically hindered amino group.
  • Impact on Properties :
    • Lipophilicity : The tert-butyl group increases logP (predicted XLogP3: 2.4) compared to the sec-butyl analog, enhancing membrane permeability .
    • Synthetic Utility : Both compounds serve as intermediates, but the tert-butyl derivative may exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance.

Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4)

  • Molecular Formula : C₁₅H₂₂N₂O₂ (MW: 262.35 g/mol).
  • Structural Difference : A cyclohexyl ring replaces the sec-butyl chain.
  • Impact on Properties: Solubility: The cyclohexyl group enhances hydrophobicity, reducing aqueous solubility compared to the sec-butyl derivative. Applications: Used in synthesizing ketorolac, a non-steroidal anti-inflammatory drug (NSAID), highlighting the role of bulky substituents in drug precursor design .

Ethyl 3-amino-4-(dimethylamino)benzoate (CAS 178469-07-3)

  • Molecular Formula : C₁₁H₁₆N₂O₂ (MW: 208.26 g/mol).
  • Structural Difference: A dimethylamino group replaces the sec-butylamino substituent.
  • Impact on Properties: Reactivity: The dimethylamino group is electron-donating, enhancing resonance stabilization and reactivity in photopolymerization initiators. Performance: In resin cements, dimethylamino-substituted benzoates exhibit higher degrees of conversion (75–80%) compared to bulkier analogs like sec-butyl derivatives .

Comparative Data Table

Compound Substituent Molecular Formula MW (g/mol) XLogP3 Key Applications
Ethyl 3-amino-4-(sec-butylamino)benzoate sec-butylamino C₁₃H₁₉N₂O₂ 235.30 ~2.1* Pharmaceutical intermediates
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-butylamino C₁₃H₂₀N₂O₂ 236.31 2.4 Drug synthesis
Ethyl 3-amino-4-(cyclohexylamino)benzoate cyclohexylamino C₁₅H₂₂N₂O₂ 262.35 ~3.0* Ketorolac precursor
Ethyl 3-amino-4-(dimethylamino)benzoate dimethylamino C₁₁H₁₆N₂O₂ 208.26 1.8 Photopolymerization initiators

*Estimated based on structural analogs.

Key Research Findings

Substituent Effects on Reactivity: Steric Hindrance: sec-butyl and tert-butyl groups slow down nucleophilic substitution reactions compared to dimethylamino or smaller alkyl chains . Hydrogen Bonding: Amino groups in sec-butyl derivatives participate in intermolecular hydrogen bonding (O–H⋯N, N–H⋯O), influencing crystal packing and stability .

Pharmaceutical Applications: Ethyl 3-amino-4-(cyclohexylamino)benzoate is critical in synthesizing ketorolac, while sec-butyl derivatives are explored for novel benzimidazole-based inhibitors .

Thermodynamic Stability :

  • Cyclohexyl-substituted analogs exhibit higher melting points (~150–160°C) due to rigid cyclic structures, whereas sec-butyl derivatives are typically liquids or low-melting solids .

Biological Activity

Ethyl 3-amino-4-(sec-butylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : Approximately 262.32 g/mol

The compound features an ethyl ester group, an amino group, and a sec-butylamino substituent on a benzoate structure, which influences its biological activity.

Research indicates that this compound interacts with various molecular targets, including:

  • Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and xenobiotic processing. The compound's interaction suggests it may modulate drug metabolism, enhancing therapeutic efficacy or reducing toxicity in pharmacological applications.
  • Cell Signaling Pathways : Studies have shown that this compound can influence cell proliferation and apoptosis, indicating potential applications in cancer treatment. It may affect pathways related to cell growth regulation and programmed cell death.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Proliferation Studies : In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting its role as a therapeutic agent in oncology.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in certain cancer cells, highlighting its potential as a pro-apoptotic agent.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique biological activities of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-4-methylbenzoateMethyl group instead of sec-butylaminoMay exhibit different biological activity due to methyl substitution
Ethyl 3-amino-4-cyanobenzoateCyano groupOffers distinct reactivity profiles due to cyano functionality
Ethyl 3-amino-4-(tert-butylamino)benzoateTert-butylamino substituentPotentially enhanced biological activity due to steric effects

Case Studies and Research Findings

  • Study on Drug Metabolism : A study highlighted the interaction of this compound with cytochrome P450 enzymes, suggesting its potential role as a modulator in drug metabolism. This could lead to improved therapeutic strategies in pharmacology.
  • Anticancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines while promoting apoptosis, indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation : Initial tests showed promising results against various microbial strains, suggesting further exploration into its use as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(sec-butylamino)benzoate
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